molecular formula C19H20BrNOS B2979727 (2-Bromophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034303-58-5

(2-Bromophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2979727
CAS No.: 2034303-58-5
M. Wt: 390.34
InChI Key: CYRIXEYGMSFHPW-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the molecular formula C14H11BrO . It has a molecular weight of 275.14 .

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of scientific research involving (2-Bromophenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone and its derivatives is their synthesis and spectral characterization. These compounds are synthesized and characterized through various spectroscopic techniques such as UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations, including equilibrium geometry, bonding features, and harmonic vibrational wave numbers, play a critical role in understanding their molecular structure and reactivity (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral properties of these compounds is another vital area. Studies have shown that certain derivatives exhibit selective activity against various strains of bacteria, fungi, and viruses, highlighting their potential as antimicrobial and antiviral agents. For instance, derivatives have been evaluated for their effectiveness against Aspergillus niger and Candida albicans, showing promise as antifungal agents (Sharma et al., 2009).

Antioxidant Properties

The antioxidant properties of this compound derivatives have been explored through the synthesis of compounds with bromine substitutions and their evaluation in various in vitro assays. These studies indicate significant antioxidant power, comparing favorably with standard antioxidant compounds, and highlight the potential of these molecules in oxidative stress-related conditions (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Compounds related to this compound have shown inhibitory effects on human carbonic anhydrase II, a critical enzyme involved in various physiological processes. These inhibitory capacities suggest potential applications in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Crystal Structure Determination

Crystal structure determination via X-ray diffraction provides insights into the molecular arrangement and bonding characteristics of these compounds. This information is crucial for understanding their reactivity and for designing derivatives with specific properties (Xin-mou, 2009).

Properties

IUPAC Name

(2-bromophenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNOS/c1-14-6-2-3-7-15(14)18-10-11-21(12-13-23-18)19(22)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIXEYGMSFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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